N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-3-13-4-8-16(9-5-13)24(22,23)20-15-7-10-17-14(12-15)6-11-18(21)19-17/h4-5,7-10,12,20H,2-3,6,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQKPOQOWGAIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of N-substituted anthranilic acids with appropriate sulfonamide derivatives under controlled conditions. The reaction often requires the use of catalysts such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) to facilitate the formation of the quinoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and eco-friendly catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, inhibiting their function. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
The tetrahydroquinolinone core is shared with compounds like N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (). However, the latter replaces the sulfonamide group with a thiazol-oxazole-carboxamide system.
Substituent Modifications in 2-Oxoindoline Derivatives
highlights structurally related 2-oxoindoline derivatives, such as 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (1-F) . Key differences include:
- 1-F utilizes an indole-derived acetamide group instead of a sulfonamide, reducing acidity but increasing flexibility.
- The 4-propylbenzene moiety in the target compound provides greater lipophilicity than the phenyl or naphthyl groups in derivatives like 18 or М .
Table 1: Key Structural and Inferred Functional Differences
Sulfonamide vs. Acetamide Functional Groups
Sulfonamides (pKa ~10) are more acidic than acetamides (pKa ~15), enabling stronger hydrogen-bonding interactions with basic residues in enzymatic active sites. For example, the target compound’s sulfonamide may exhibit superior binding to carbonic anhydrases compared to acetamide-bearing analogs like 1-F or 38 .
Aromatic System Modifications
The 4-propylbenzene group in the target compound offers a balance of lipophilicity and steric bulk. In contrast, derivatives like K () incorporate coumarin or naphthalene systems, which may improve fluorescence properties but reduce metabolic stability due to larger aromatic surface areas .
Methodological Considerations in Structural Analysis
Crystallographic tools such as SHELXL and WinGX () are critical for resolving subtle conformational differences between analogs. For instance, the orientation of the sulfonamide group in the target compound—determined via SHELXL refinement—may favor a specific binding pose compared to bulkier substituents in derivatives like G (piperidinylmethyl-indole) .
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzanilides and features a unique tetrahydroquinoline core. Its molecular formula is , with a molecular weight of 372.48 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Molecular Formula | C19H24N2O2S |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
This compound exhibits its biological activity primarily through interaction with specific receptors and signaling pathways:
1. Interaction with ABA Receptors
- The compound mimics abscisic acid (ABA), influencing cell signaling pathways related to stress responses in plants and potentially in mammalian systems. It inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways .
2. Inhibition of RORγt
- Recent studies have highlighted its role as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the differentiation and function of Th17 cells associated with autoimmune diseases .
Case Studies
- Autoimmune Disease Treatment
- Antiviral Activity
Research Findings
Recent research findings indicate that this compound's interaction with various biological targets leads to diverse effects:
1. Cellular Effects
- The compound influences cellular metabolism and gene expression by modulating ABA signaling pathways. This modulation can affect stress responses in plants and potentially translate to therapeutic effects in humans.
2. Efficacy in Animal Models
Q & A
Q. Key Considerations :
- Control reaction temperature (0–5°C during sulfonylation to minimize side reactions).
- Use inert atmosphere (N₂/Ar) for moisture-sensitive intermediates.
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of sulfonamide attachment and propyl group integration. Look for characteristic shifts:
- Tetrahydroquinoline NH (~10–12 ppm, broad) and sulfonamide SO₂NH (~7–8 ppm) .
- Propyl group signals (δ ~0.8–1.6 ppm for CH₃ and CH₂) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (C₁₉H₂₂N₂O₃S) and isotopic pattern .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretches at ~1350/1150 cm⁻¹) .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variations) across studies be resolved?
Answer:
Discrepancies may arise from:
- Purity Differences : Use HPLC (≥95% purity) and elemental analysis to validate compound integrity .
- Assay Conditions : Standardize protocols (e.g., enzyme concentration, buffer pH, incubation time). For example, in kinase inhibition assays, ATP concentration significantly impacts IC₅₀ .
- Cell Line Variability : Use isogenic cell lines and validate target expression (e.g., via Western blot) .
Q. Validation Strategy :
- Reproduce assays with internal controls (e.g., known inhibitors like staurosporine for kinase studies).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: How can reaction yields be optimized during sulfonylation?
Answer:
Optimization Parameters :
- Solvent Choice : Anhydrous DMF improves sulfonyl chloride reactivity compared to THF .
- Base Selection : Use Hunig’s base (DIEA) for superior solubility and reduced side reactions vs. triethylamine .
- Stoichiometry : 1.2–1.5 equivalents of sulfonyl chloride to ensure complete amine conversion .
- Temperature : Slow addition of sulfonyl chloride at 0°C, followed by gradual warming to room temperature .
Case Study :
A 72% yield was achieved using DMF/DIEA at 0°C → RT over 12 hours, with purification via flash chromatography (hexane:EtOAc 3:1) .
Advanced: What structural modifications enhance bioavailability while retaining activity?
Answer:
Modification Strategies :
- Propyl Group Replacement : Substitute with polar groups (e.g., -OH, -COOCH₃) to improve solubility without disrupting sulfonamide-enzyme interactions .
- Quinoline Core Fluorination : Introduce electron-withdrawing groups (e.g., F at C-3) to enhance metabolic stability .
- Prodrug Approach : Esterify the sulfonamide NH to increase membrane permeability (e.g., acetyl-protected analogs) .
Example :
Analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-hydroxybenzene-1-sulfonamide showed 2.3× higher aqueous solubility while maintaining 85% enzyme inhibition efficacy .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
Methodology :
Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., alkyl chain length, aromatic substituents) .
Biological Testing :
- Enzymatic assays (e.g., IC₅₀ determination against target kinases).
- Cellular assays (e.g., antiproliferative activity in cancer cell lines).
Computational Modeling :
- Dock analogs into target protein structures (e.g., PDE3A) using AutoDock Vina to predict binding modes .
Q. SAR Insights :
- The 4-propyl group on benzene enhances hydrophobic interactions with enzyme pockets, while larger groups (e.g., isopropyl) reduce activity .
- Electron-donating groups on the quinoline core improve potency by stabilizing H-bonds with catalytic residues .
Advanced: How to address low reproducibility in crystallographic data?
Answer:
Crystallization Protocols :
- Solvent Screening : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in 0.1 M HEPES pH 7.5) .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation .
Data Collection : - Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.
- Process with SHELXL for refinement and WinGX for structure validation .
Example :
A 1.8 Å resolution structure was obtained using 20% PEG 3350 and 0.2 M ammonium sulfate, with Rwork/Rfree = 0.18/0.21 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
